molecular formula C10H8BrNO3 B1414112 Methyl 5-bromo-2-cyano-4-methoxybenzoate CAS No. 1807027-91-3

Methyl 5-bromo-2-cyano-4-methoxybenzoate

Cat. No.: B1414112
CAS No.: 1807027-91-3
M. Wt: 270.08 g/mol
InChI Key: HQJVQJQKHJJTDI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyano-4-methoxybenzoate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-cyano-4-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-cyano-4-methoxybenzoate using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Another method involves the use of 5-bromo-2-methoxybenzoic acid as a starting material. This compound is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with sodium cyanide to introduce the cyano group. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product. Safety measures are crucial during industrial production due to the hazardous nature of some reagents involved.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyano-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Major Products

    Substitution: Formation of 5-azido-2-cyano-4-methoxybenzoate or 5-thio-2-cyano-4-methoxybenzoate.

    Reduction: Formation of 5-bromo-2-amino-4-methoxybenzoate.

    Oxidation: Formation of 5-bromo-2-cyano-4-methoxybenzoic acid.

Scientific Research Applications

Methyl 5-bromo-2-cyano-4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-cyano-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group allows for potential interactions with nucleophilic sites, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Methyl 5-bromo-2-cyano-4-methoxybenzoate can be compared with other similar compounds, such as:

    Methyl 5-bromo-2-methoxybenzoate: Lacks the cyano group, resulting in different reactivity and applications.

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

    Methyl 5-bromo-2-hydroxy-4-methoxybenzoate:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 5-bromo-2-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-3-6(5-12)7(4-8(9)11)10(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJVQJQKHJJTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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